molecular formula C12H17FN2O B2544659 2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide CAS No. 1218067-30-1

2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide

Cat. No.: B2544659
CAS No.: 1218067-30-1
M. Wt: 224.279
InChI Key: XGMLBICNMQKJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-3-11(14)12(16)15(2)8-9-6-4-5-7-10(9)13/h4-7,11H,3,8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMLBICNMQKJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C12H16FN1C_{12}H_{16}FN_1 with a molecular weight of approximately 211.26 g/mol. Its structure includes an amino group, a fluorinated phenyl moiety, and a butanamide backbone, which may enhance its interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound may act as an inhibitor or activator depending on the target involved.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. This is particularly relevant in the context of drug-resistant bacterial strains.
  • Anticancer Activity : There is emerging evidence that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Neuroprotective Effects : Some studies have suggested potential neuroprotective effects, indicating its usefulness in neurodegenerative disease models.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, it has shown efficacy against breast cancer cells by inducing apoptosis through the modulation of apoptotic pathways.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Breast Cancer Model : In a recent study, the compound was tested on MCF-7 breast cancer cells, resulting in a significant reduction in cell viability compared to control groups. The study highlighted its potential as a novel therapeutic agent in breast cancer treatment.
  • Bacterial Infections : Another case study focused on the antimicrobial effects against Staphylococcus aureus, demonstrating that the compound inhibited bacterial growth at sub-micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.

Data Table

Biological Activity Target Effect Reference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerMCF-7 breast cancer cellsInduction of apoptosis
NeuroprotectiveNeuronal cell linesProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorophenyl Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Activity/Stability Data
2-Amino-N-(2-fluorobenzyl)acetamide C₉H₁₁FN₂O 182.19 Acetamide backbone (shorter chain) No direct bioactivity reported .
(S)-2-Amino-N-(2-fluorobenzyl)-N-methylpropionamide C₁₁H₁₅FN₂O 222.25 Propionamide backbone (3-carbon chain), N-methyl No explicit data; likely improved stability .
N-[[5-amino-2-(dimethylamino)phenyl]methyl]-2-ethyl-N-[(3-fluorophenyl)methyl]butanamide C₂₂H₃₀FN₃O 371.49 Extended aromatic substitution, ethyl side chain No reported activity; complex structure may limit solubility .
2-[(butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride C₁₃H₁₈ClF₃N₂O 330.74 Trifluoromethyl group, hydrochloride salt Enhanced lipophilicity due to -CF₃ group .

Key Observations :

  • Chain Length : Longer chains (e.g., butanamide vs. acetamide) increase molecular weight and may alter solubility and membrane permeability .
  • Fluorine Positioning : The 2-fluorophenyl group in the target compound contrasts with 3-fluorophenyl derivatives (e.g., ), which may exhibit different electronic effects on aromatic interactions .

Pharmacological and Functional Comparisons

Antifungal Activity (Indirect Inference):
  • 2-Aminonicotinamide Derivatives (): Compounds 11g and 11h (fluorophenyl-containing) showed potent antifungal activity (MIC₈₀ = 0.0313 μg/mL against C. albicans). Their mechanism involves cell wall disruption, suggesting fluorophenyl groups may enhance target binding .
  • The N-methylbutanamide chain may influence bioavailability compared to nicotinamide derivatives .
Metabolic Stability:
  • Degradation in Simulated Gastric Fluid: Compounds 1a and 1b (tert-butyl oxazolidinones with fluorophenyl groups) degraded in gastric fluid, highlighting sensitivity of certain fluorophenyl derivatives to acidic conditions .

Physicochemical Properties

Property Target Compound 2-Amino-N-(2-fluorobenzyl)acetamide (S)-2-Amino-N-(2-fluorobenzyl)-N-methylpropionamide
Density Not reported 1.194 g/cm³ (predicted) Not reported
Boiling Point Not reported 377.2°C (predicted) Not reported
pKa Not reported 14.14 (predicted) Not reported
Crystal System Not explicitly reported

Crystallographic Insights :

  • Related fluorophenyl compounds (e.g., ) exhibit stabilized conformations via N–H···F and N–H···O hydrogen bonds. The target compound likely adopts similar intramolecular interactions, influencing solid-state stability .

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